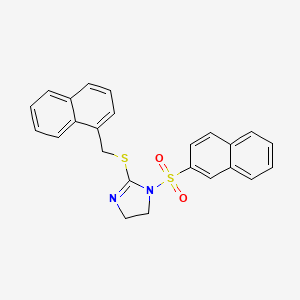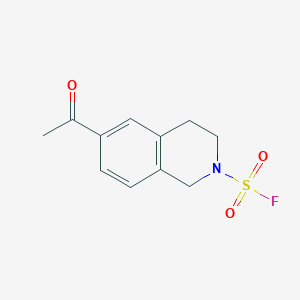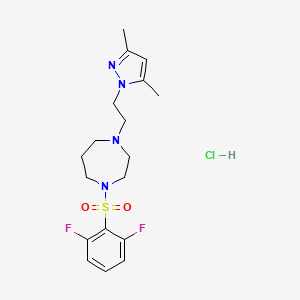
N-(4-(dimethylamino)phenyl)-2-((2-(4-fluorophenyl)-6-methylpyrimidin-4-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(dimethylamino)phenyl)-2-((2-(4-fluorophenyl)-6-methylpyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H21FN4OS and its molecular weight is 396.48. The purity is usually 95%.
BenchChem offers high-quality N-(4-(dimethylamino)phenyl)-2-((2-(4-fluorophenyl)-6-methylpyrimidin-4-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(dimethylamino)phenyl)-2-((2-(4-fluorophenyl)-6-methylpyrimidin-4-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticonvulsant Applications
The exploration of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine, which share a structural resemblance with N-(4-(dimethylamino)phenyl)-2-((2-(4-fluorophenyl)-6-methylpyrimidin-4-yl)thio)acetamide, highlights their potential as anticonvulsant agents. These compounds have been synthesized and evaluated for their anticonvulsant activities. Molecular docking studies on anticonvulsant biotargets, such as the Type-A γ-aminobutyric acid receptor (GABAAR) and the gamma-aminobutyric acid-aminotransferase enzyme, indicated a high affinity, suggesting the therapeutic potential of these compounds in seizure management. In vivo studies using a model of pentylenetetrazole-induced seizures in rats demonstrated moderate anticonvulsant activity, with significant effects on latency period, seizure duration, lethality, and severity of seizures (Severina et al., 2020).
Anti-inflammatory Activity
Another research avenue explores derivatives structurally related to N-(4-(dimethylamino)phenyl)-2-((2-(4-fluorophenyl)-6-methylpyrimidin-4-yl)thio)acetamide for their anti-inflammatory potential. A study on the synthesis of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide derivatives demonstrated significant anti-inflammatory activity. These findings suggest a promising role for such compounds in the development of new anti-inflammatory medications (Sunder & Maleraju, 2013).
Amplifiers of Phleomycin
The utility of 2-substituted 6,9-Di- and 6,8,9-Tri-methylpurines, which are related to the core structure of N-(4-(dimethylamino)phenyl)-2-((2-(4-fluorophenyl)-6-methylpyrimidin-4-yl)thio)acetamide, as amplifiers of phleomycin has been investigated. These compounds were synthesized and shown to enhance the lethal effect of phleomycin on Escherichia coli cultures, indicating their potential application in enhancing antibiotic efficacy (Bhushan et al., 1975).
Anti-Lung Cancer Activity
A novel fluoro substituted benzo[b]pyran compound, structurally similar to N-(4-(dimethylamino)phenyl)-2-((2-(4-fluorophenyl)-6-methylpyrimidin-4-yl)thio)acetamide, was synthesized and evaluated for its anti-lung cancer activity. The compound demonstrated anticancer activity at low concentrations against human lung cancer cell lines, highlighting the potential of such molecules in cancer therapy (Hammam et al., 2005).
Propriétés
IUPAC Name |
N-[4-(dimethylamino)phenyl]-2-[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4OS/c1-14-12-20(25-21(23-14)15-4-6-16(22)7-5-15)28-13-19(27)24-17-8-10-18(11-9-17)26(2)3/h4-12H,13H2,1-3H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXHFLYPYJKKOKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=C(C=C2)F)SCC(=O)NC3=CC=C(C=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(dimethylamino)phenyl)-2-((2-(4-fluorophenyl)-6-methylpyrimidin-4-yl)thio)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[(E)-3-chlorobut-2-enyl]sulfanyl-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2692893.png)
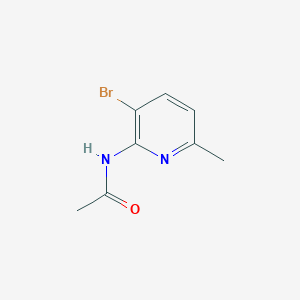

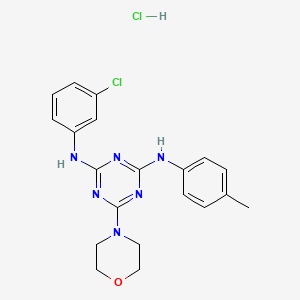
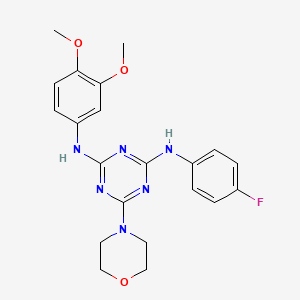
![tert-Butyl 5-amino-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B2692899.png)
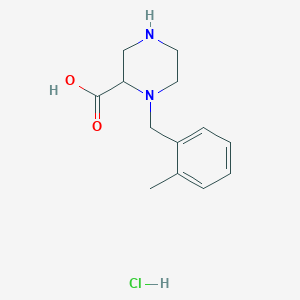
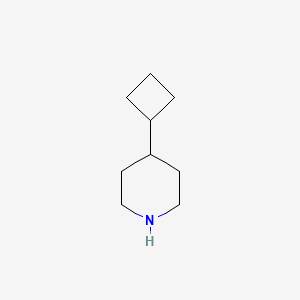
![4-tert-butyl-N-(3-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide](/img/structure/B2692905.png)

![6-(4-isopropylphenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2692907.png)
